Docetaxel Metabolite M4
Description
Overview of Docetaxel (B913) Biotransformation and the Significance of its Metabolites
Docetaxel undergoes extensive metabolism primarily in the liver, a process mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily (CYP3A4 and CYP3A5). nih.govnih.govresearchgate.net This biotransformation involves a series of oxidation reactions on the tert-butyl group of the C13 side chain. nih.govnih.gov The metabolic cascade begins with the hydroxylation of docetaxel to form metabolite M2. drugbank.comuu.nl M2 is then oxidized to an unstable aldehyde, which subsequently cyclizes to form the stereoisomers M1 and M3. drugbank.com Finally, the oxidation of M1 and M3 leads to the formation of Docetaxel Metabolite M4. drugbank.compharmgkb.org
Metabolic Pathway of Docetaxel
| Parent Compound | Primary Metabolizing Enzymes | Metabolic Steps | Resulting Metabolites |
|---|---|---|---|
| Docetaxel | CYP3A4, CYP3A5 | Hydroxylation of the isobutoxy side chain | M2 |
| M2 | Oxidation to an unstable aldehyde and cyclization | M1, M3 |
Rationale for Dedicated Research on this compound
Dedicated research on this compound is driven by several key factors. M4 is a major metabolite of docetaxel found in humans, and its formation is a significant indicator of CYP3A activity. eur.nl A strong correlation has been observed between the rate of M4 production and the content of CYP3A in human liver microsomes, making M4 a potential biomarker for predicting docetaxel metabolism.
Understanding the formation of M4 is critical for several reasons:
Predicting Drug Interactions: The metabolism of M4 is influenced by drugs that induce or inhibit CYP3A enzymes. For instance, anticonvulsants like phenytoin (B1677684) and phenobarbital (B1680315) can increase the clearance of M4 by 25%. wikipedia.orghmdb.ca Conversely, potent CYP3A4 inhibitors such as ketoconazole (B1673606) can significantly decrease docetaxel clearance, leading to increased exposure. europa.eu
Explaining Interindividual Variability: The significant variation in docetaxel biotransformation rates among individuals can be partly explained by differences in the activity of CYP3A enzymes, which directly impacts M4 formation. nih.gov This variability can affect both the efficacy and toxicity of the drug.
Informing Dosing Strategies: Knowledge of a patient's metabolic profile, potentially assessed through M4 levels, could help in personalizing docetaxel dosing to optimize therapeutic outcomes while minimizing adverse effects. nih.gov
In a study involving 24 patients, M4 was the most frequently detected metabolite in plasma samples. nih.gov The development of sensitive analytical methods, such as liquid chromatography/tandem mass spectrometry (LC/MS/MS), has been crucial for the accurate quantification of docetaxel and its metabolites, including M4, in human plasma. nih.govresearchgate.net
Historical Perspective of Docetaxel Metabolism Research
The journey of docetaxel began with its development as a semi-synthetic analog of paclitaxel (B517696) in 1986. Derived from the European yew tree, it offered advantages in terms of water solubility and pharmacological properties. As docetaxel entered clinical use, research into its pharmacokinetics and metabolism became a priority.
Early in vitro studies using human liver microsomes were instrumental in elucidating the metabolic pathway of docetaxel. nih.govnih.gov These studies identified the formation of four major metabolites (M1, M2, M3, and M4) resulting from the oxidation of the tert-butyl side chain. nih.gov It was established that the CYP3A subfamily of enzymes played a major role in this biotransformation. nih.govresearchgate.net
Further research focused on the clinical implications of docetaxel metabolism. Studies demonstrated a significant correlation between CYP3A activity and docetaxel clearance. nih.gov The potential for drug-drug interactions with compounds that modulate CYP3A activity was also a key area of investigation. europa.eu The development of sophisticated analytical techniques has allowed for more precise measurement of docetaxel and its metabolites in clinical samples, providing deeper insights into its complex pharmacokinetic profile. nih.govjst.go.jp
Table of Compounds
| Compound Name |
|---|
| Docetaxel |
| Docetaxel Metabolite M1 |
| Docetaxel Metabolite M2 |
| Docetaxel Metabolite M3 |
| This compound |
| Paclitaxel |
| Phenytoin |
| Phenobarbital |
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFVRAJNWWNDL-AYORVWLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578107 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157067-34-0 | |
| Record name | RPR-104943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPR-104943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymatic Formation of Docetaxel Metabolite M4
Elucidation of Docetaxel (B913) Metabolic Cascade Leading to M4
The metabolic journey from docetaxel to its M4 metabolite involves a series of oxidative reactions. The initial step is the hydroxylation of docetaxel's tert-butyl ester group. nih.gov This process ultimately results in the formation of four main metabolites, identified as M1, M2, M3, and M4. nih.govdrugbank.com Fecal excretion is the primary route of elimination for docetaxel and its metabolites. drugbank.comaacrjournals.org
Role of Cytochrome P450 Enzymes (CYP3A4/5) in M4 Formation
The cytochrome P450 (CYP) system, specifically the CYP3A4 and CYP3A5 isoenzymes, plays a pivotal role in the metabolism of docetaxel. nih.govdrugbank.com In vitro studies have confirmed that CYP3A4 is the principal enzyme responsible for the biotransformation of docetaxel. nih.govdrugbank.com The formation of M4 is a direct consequence of the oxidative activity of these enzymes on docetaxel's precursor metabolites. The production of M4 is strongly correlated with the concentration of CYP3A in human liver microsomes, making it a key indicator of CYP3A activity.
Precursor Metabolites (M1, M2, M3) and their Conversion to M4
The formation of M4 is the culmination of a multi-step metabolic sequence. The process begins with the hydroxylation of the tert-butyl propionate (B1217596) side chain of docetaxel, which generates the alcohol metabolite M2. drugbank.comaacrjournals.org M2 is an unstable intermediate that is further oxidized to an aldehyde. nih.govdrugbank.com This aldehyde then undergoes spontaneous cyclization to form two stereoisomeric hydroxyoxazolidinones, M1 and M3. nih.govdrugbank.comresearchgate.net Finally, the oxidation of M1 and M3 leads to the formation of the oxazolidinedione, M4. nih.govdrugbank.comresearchgate.net While M1, M2, and M3 are considered minor metabolites, M4 is recognized as a major metabolite in humans. aacrjournals.org
| Step | Precursor | Enzyme | Product | Description |
|---|---|---|---|---|
| 1 | Docetaxel | CYP3A4/5 | Metabolite M2 | Hydroxylation of the tert-butyl propionate side chain. drugbank.comaacrjournals.org |
| 2 | Metabolite M2 | - | Unstable Aldehyde | Oxidation of the alcohol group. nih.govdrugbank.com |
| 3 | Unstable Aldehyde | - | Metabolites M1 & M3 | Spontaneous cyclization into two stereoisomers. nih.govdrugbank.comresearchgate.net |
| 4 | Metabolites M1 & M3 | CYP3A4/5 | Metabolite M4 | Oxidation to form the final metabolite. nih.govdrugbank.comresearchgate.net |
Enzyme Kinetics of M4 Formation
The rate at which M4 is formed is governed by the principles of enzyme kinetics, which can be influenced by various factors, including the presence of other drugs.
Michaelis-Menten Kinetics and Intrinsic Clearance
The formation of docetaxel metabolites, including M4, in human liver microsomes has been shown to follow Michaelis-Menten kinetics. researchgate.net This model describes the relationship between the concentration of the substrate (docetaxel's precursor metabolites) and the rate of the enzymatic reaction. For the high-affinity site, the maximum rate of reaction (Vmax) is reported as 9.2 pmol/min/mg of protein, with an apparent Michaelis constant (Km) of 1.1 micromolar. researchgate.net The intrinsic clearance (Vmax/Km) in human liver microsomes is approximately 8.4 ml/min/g of protein. researchgate.net There is, however, significant inter-individual variability in the rates of docetaxel biotransformation. researchgate.net
Influence of Enzyme Inducers and Inhibitors on M4 Biogenesis
The production of M4 is sensitive to the presence of substances that can either induce or inhibit the activity of CYP3A enzymes.
Enzyme Inducers:
Anticonvulsants: Drugs like phenytoin (B1677684) and phenobarbital (B1680315) can induce the expression of CYP3A enzymes. wikipedia.orgchemeurope.com This increased enzyme activity leads to a more rapid metabolism of docetaxel and its metabolites, resulting in a 25% increase in the clearance of M4. wikipedia.orgchemeurope.com
Enzyme Inhibitors:
CYP3A4 Inhibitors: A number of drugs are known to inhibit CYP3A4 and can therefore slow down the metabolism of docetaxel, potentially leading to increased plasma concentrations of the parent drug and altered metabolite profiles. wikipedia.orgeuropa.eu Examples of such inhibitors include:
Ketoconazole (B1673606) europa.eu
Erythromycin (B1671065) europa.eu
Ciclosporine wikipedia.orgeuropa.eu
Midazolam
Testosterone
Orphenadrine
Troleandomycin europa.eu
Cimetidine (at high concentrations)
The co-administration of these inhibitors can significantly reduce the formation of hydroxylated docetaxel metabolites.
| Class | Example Drug(s) | Effect on CYP3A Enzymes | Impact on M4 Biogenesis |
|---|---|---|---|
| Inducers | Phenytoin, Phenobarbital wikipedia.orgchemeurope.com | Increase expression | Increased clearance of M4 by 25%. wikipedia.orgchemeurope.com |
| Inhibitors | Ketoconazole europa.eu | Inhibit activity | Reduced formation of hydroxylated docetaxel metabolites. |
| Erythromycin europa.eu | |||
| Ciclosporine wikipedia.orgeuropa.eu | |||
| Midazolam | |||
| Testosterone | |||
| Orphenadrine | |||
| Troleandomycin europa.eu |
In Vitro and In Vivo Models for Studying M4 Metabolism
A variety of models are employed to investigate the metabolic fate of docetaxel and the formation of M4.
In Vitro Models:
Human Liver Microsomes: These are subcellular fractions containing high concentrations of drug-metabolizing enzymes, including CYP3A4, and are a primary tool for studying the kinetics of M4 formation. researchgate.net They allow for the determination of kinetic parameters like Km and Vmax and the assessment of drug-drug interactions. researchgate.net
Hepatocyte Incubations: Using whole liver cells provides a more complete picture of metabolism, including both Phase I (oxidation) and Phase II (conjugation) reactions.
cDNA-expressed Enzymes: This technique involves using specific human CYP enzymes expressed in cell lines to pinpoint which isoenzymes are responsible for the formation of particular metabolites.
3D Tumor Models: Advanced models, such as those recapitulating head-and-neck cancer, allow for real-time pharmacokinetic profiling of docetaxel within a tissue-like environment. mdpi.com
In Vivo Models:
Human Studies: Pharmacokinetic studies in cancer patients provide the most clinically relevant data on docetaxel metabolism. nih.gov In one study, the M4 metabolite was detected in the plasma of 33% of patients, with its presence being linked to certain liver function markers. nih.gov
Biological Significance and Pharmacological Activity of Docetaxel Metabolite M4
Relative Cytotoxic Activity of M4 Compared to Parent Docetaxel (B913) and Other Metabolites
The cytotoxic activity of docetaxel metabolites is generally considered to be lower than that of the parent drug, docetaxel. aacrjournals.org While docetaxel is a potent inhibitor of microtubule depolymerization, leading to cell cycle arrest and apoptosis, its metabolites are believed to be therapeutically less effective. aacrjournals.orgmdpi.comwikipedia.org
Research comparing the cytotoxic effects of docetaxel and its metabolites has provided insights into their relative potencies. For instance, studies in various cancer cell lines have consistently demonstrated that higher concentrations of the metabolites are required to achieve the same level of cell killing as docetaxel. nih.gov This suggests that the metabolic conversion of docetaxel to M4 and other metabolites is a detoxification pathway.
| Compound | Relative Cytotoxicity | Mechanism of Action |
|---|---|---|
| Docetaxel | High | Inhibits microtubule depolymerization. wikipedia.org |
| Metabolite M1/M3 | Lower than Docetaxel | Considered less therapeutically effective. aacrjournals.org |
| Metabolite M2 | Lower than Docetaxel | Considered less therapeutically effective. aacrjournals.org |
| Metabolite M4 | Lower than Docetaxel | Considered less therapeutically effective. aacrjournals.org |
Contribution of M4 to Overall Docetaxel Pharmacodynamics
For example, the co-administration of CYP3A4 inhibitors can lead to decreased metabolism of docetaxel, resulting in higher plasma concentrations of the parent drug and potentially increased toxicity. nih.gov Conversely, inducers of these enzymes can accelerate the clearance of docetaxel, possibly reducing its efficacy. hmdb.cawikipedia.org The clearance of M4 itself can be increased by approximately 25% in patients taking certain anticonvulsants that induce CYP enzymes. hmdb.cawikipedia.org
Potential for M4 to Exhibit Independent Biological Actions
While the primary focus of research has been on the reduced cytotoxic activity of M4 compared to docetaxel, the possibility of it possessing independent biological actions cannot be entirely dismissed. Metabolites of drugs can sometimes exhibit their own pharmacological or toxicological profiles. However, current research has not extensively explored the intrinsic pharmacological activity of M4. Further investigation is needed to determine if M4 interacts with other cellular targets or pathways, contributing to either the therapeutic effect or the side-effect profile of docetaxel in a manner distinct from its impact on microtubule stability.
Interaction of M4 with Cellular Targets and Pathways
The primary mechanism of action of docetaxel involves its binding to the β-subunit of tubulin, which stabilizes microtubules and inhibits cell division. drugbank.com It is plausible that M4, being a structural derivative of docetaxel, might retain some affinity for microtubules, albeit likely much lower than the parent compound.
Disposition and Clearance of Docetaxel Metabolite M4
Excretion Pathways of M4
The elimination of M4 from the body primarily occurs through the feces, with a much smaller fraction being excreted in the urine.
Fecal excretion is the main route for the elimination of Docetaxel (B913) Metabolite M4. drugbank.comnih.gov Following the administration of docetaxel, a significant portion of the drug and its metabolites are excreted in the feces. drugbank.comnih.gov Studies have shown that M4 is the major metabolite found in feces. aacrjournals.orgeur.nl In one study, M4 accounted for 13.3 ± 1.81% of the administered docetaxel dose in the feces of patients within the first 31 hours after infusion. aacrjournals.orgeur.nl This highlights the importance of the biliary-fecal route in the clearance of this metabolite. The efficient excretion of M4 into the intestinal lumen immediately after its formation likely contributes to its low systemic levels. eur.nl
| Compound | Mean Fecal Excretion (% of Dose) | Time Frame | Reference |
|---|---|---|---|
| Docetaxel (alone) | 8.47 ± 2.14% | First 31 hours | aacrjournals.org |
| Metabolite M4 (from Docetaxel alone) | 13.3 ± 1.81% | First 31 hours | aacrjournals.orgeur.nl |
| Metabolite M4 (with P-gp inhibitor) | 20.1 ± 4.39% | First 31 hours | aacrjournals.org |
Fecal Elimination as a Primary Route
Influence of Drug Transporters on M4 Disposition
The movement of drugs and their metabolites across cellular barriers is often facilitated by transport proteins. In the case of docetaxel and its metabolites, P-glycoprotein (P-gp) plays a significant role.
P-glycoprotein, an efflux transporter, is known to be involved in the disposition of docetaxel. aacrjournals.orgresearchgate.net While the direct transport of M4 by P-gp is not explicitly detailed, the inhibition of P-gp has been shown to significantly impact the excretion profile of docetaxel and its metabolites. Co-administration of a P-gp inhibitor with docetaxel leads to a marked decrease in the fecal excretion of the unchanged drug but a significant increase in the fecal excretion of metabolite M4, rising to 20.1 ± 4.39% of the dose. aacrjournals.org This suggests that P-gp may be involved in the intestinal reabsorption of docetaxel, and its inhibition leads to greater intestinal metabolism to M4 and subsequent excretion.
Factors Influencing M4 Clearance
The rate at which M4 is cleared from the body can be influenced by several factors, with hepatic function being a key determinant.
The liver is the primary site of docetaxel metabolism, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. drugbank.comresearchgate.netnih.gov Since M4 is a product of this hepatic metabolism, the functional state of the liver directly impacts its formation and subsequent clearance. drugbank.comnih.gov
Patients with impaired hepatic function, as indicated by elevated levels of liver enzymes such as AST, ALT, and alkaline phosphatase, have been shown to have reduced clearance of docetaxel. drugs.compfizermedicalinformation.comnih.gov This reduced clearance of the parent drug can lead to altered exposure to its metabolites, including M4. In patients with mild to moderate liver impairment, the total body clearance of docetaxel was found to be lowered by an average of 27%, resulting in a 38% increase in systemic exposure. drugs.compfizermedicalinformation.com Population pharmacokinetic analyses have confirmed that liver dysfunction is a significant covariate for the systemic clearance of docetaxel, with clearance reduced by 22% in mild and 38% in moderate liver dysfunction. nih.gov Although the direct impact on M4 clearance is not always explicitly stated, the strong dependence of M4 formation on hepatic metabolism implies that liver impairment would significantly affect its clearance kinetics.
| Level of Hepatic Impairment | Reduction in Docetaxel Clearance | Reference |
|---|---|---|
| Mild to Moderate | ~27% | drugs.compfizermedicalinformation.com |
| Mild (Grade 2) | 22% | nih.gov |
| Moderate (Grade 3) | 38% | nih.gov |
Age and Other Patient-Specific Variables
The clearance of docetaxel and the subsequent formation and clearance of its metabolites, including M4, can be influenced by various patient-specific factors. While data specifically detailing the clearance of M4 is limited, information regarding the parent drug provides significant insights.
Population pharmacokinetic studies have shown that docetaxel clearance can be affected by age, though findings are not entirely consistent. wikipedia.orgchemeurope.com One population analysis indicated that docetaxel clearance could decrease with advancing age, with one model showing a 6.7% decrease in mean clearance for a 71-year-old patient compared to a younger counterpart. nih.gov Conversely, a study in Japanese female breast cancer patients reported that individuals over 58 years of age had a 24% higher clearance of docetaxel compared to younger patients. nih.gov
Hepatic function is one of the most significant patient-specific variables affecting docetaxel disposition. wikipedia.org Since docetaxel is primarily metabolized in the liver, impaired hepatic function can lead to reduced clearance. wikipedia.orgchemeurope.com Specifically, elevated levels of liver enzymes are predictive of altered metabolism. A study identified alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) levels as the strongest predictors for the metabolism of docetaxel into M4. nih.gov Patients with significant liver dysfunction, characterized by elevations in both transaminases and alkaline phosphatase, have shown a 27% to 30% reduction in docetaxel clearance. wikipedia.orgnih.gov
Genetic variations (polymorphisms) in the genes encoding CYP3A enzymes, such as CYP3A4 and CYP3A5, also contribute to inter-individual differences in the clearance rates of docetaxel and its metabolites. mdpi.com Other factors, including body surface area and the plasma concentrations of alpha-1-acid glycoprotein (B1211001) and albumin, have also been related to variability in docetaxel clearance. hmdb.cawikipedia.orgchemeurope.com In contrast, renal impairment is not considered a significant factor as urinary excretion of docetaxel is minimal. wikipedia.orgchemeurope.com
Table 1: Patient-Specific Variables Affecting Docetaxel and M4 Metabolism
| Variable | Effect on Clearance/Metabolism | Supporting Details | Citations |
|---|---|---|---|
| Age | Conflicting Data (for Docetaxel) | Some studies show decreased clearance with age; one study in a specific population showed increased clearance. | wikipedia.orgnih.govnih.gov |
| Hepatic Function | Decreased Clearance | Elevated ALT and ALP levels are strong predictors of M4 metabolism. Significant hepatic dysfunction can reduce docetaxel clearance by up to 30%. | wikipedia.orgnih.govnih.gov |
| CYP3A Genetic Polymorphisms | Variable Clearance | Variations in CYP3A4 and CYP3A5 alleles affect the clearance rates of docetaxel and its metabolites. | mdpi.com |
| Plasma Proteins (Alpha-1-acid glycoprotein, Albumin) | Variable Clearance (for Docetaxel) | Clearance is related to plasma concentrations of these proteins. | hmdb.cawikipedia.orgchemeurope.com |
Drug-Drug Interactions Affecting M4 Clearance
The clearance of Docetaxel Metabolite M4 is significantly influenced by co-administered drugs that affect the activity of CYP3A4 and CYP3A5 enzymes. These interactions can either induce (increase) or inhibit (decrease) the metabolic activity of these enzymes, thereby altering the clearance of docetaxel and the formation and subsequent clearance of its metabolites.
CYP3A Inhibitors Conversely, drugs that inhibit CYP3A enzymes can decrease the clearance of docetaxel, leading to higher plasma concentrations. wikipedia.org Potent CYP3A inhibitors like the antifungal agent ketoconazole (B1673606) have been reported to decrease docetaxel clearance by as much as 49%. nih.gov Other CYP3A4 inhibitors include the antibiotic erythromycin (B1671065) and the immunosuppressant cyclosporine. wikipedia.org By slowing the metabolism of the parent drug, these inhibitors indirectly affect the concentration and disposition of M4.
Other Concomitant Medications Interactions have also been noted with other chemotherapeutic agents. While not modifying plasma protein binding, some agents affect docetaxel's metabolic clearance. hmdb.ca Cisplatin, for instance, has been shown in some cases to reduce docetaxel clearance by up to 25%. hmdb.cachemeurope.com The co-administration of doxorubicin (B1662922) was found to increase the area under the curve (AUC) of docetaxel by 50% to 70%, indicating a significant inhibitory effect on its disposition. wikipedia.orgchemeurope.com Etoposide has also been observed to decrease the clearance of docetaxel. wikipedia.orgchemeurope.com
Table 2: Drug-Drug Interactions Affecting M4 Clearance
| Interacting Drug/Class | Mechanism | Effect on M4/Docetaxel Clearance | Citations |
|---|---|---|---|
| Phenytoin (B1677684), Phenobarbital (B1680315) (Anticonvulsants) | CYP3A4 Induction | Increased clearance of M4 by ~25%. | hmdb.cawikipedia.orghmdb.ca |
| Ketoconazole, Ritonavir (B1064) (Potent CYP3A Inhibitors) | CYP3A Inhibition | Decreased clearance of docetaxel by up to 49% (with ketoconazole), which alters M4 formation. | nih.gov |
| Erythromycin, Cyclosporine (CYP3A4 Inhibitors) | CYP3A4 Inhibition | Inhibit the metabolic pathway of docetaxel. | wikipedia.org |
| Cisplatin | CYP Interaction | Reduced docetaxel clearance by up to 25% in some instances. | hmdb.cachemeurope.com |
| Doxorubicin | Inhibition of Disposition | Increased docetaxel AUC by 50-70%. | wikipedia.orgchemeurope.com |
| Etoposide | Inhibition of Disposition | Decreased docetaxel clearance. | wikipedia.orgchemeurope.com |
Analytical Methodologies for Docetaxel Metabolite M4 Quantification
Advanced Chromatographic Techniques
Chromatographic techniques are the cornerstone of analyzing docetaxel (B913) and its metabolites, offering the necessary separation and detection capabilities for complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for M4 Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Docetaxel Metabolite M4 due to its high sensitivity and selectivity. usask.cascirp.org This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a C18 or C8 analytical column. nih.govbiosciencetrends.com The separated components then enter the mass spectrometer, where they are ionized, and specific parent-to-product ion transitions are monitored. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive detection of the target analyte, even in the presence of complex biological matrices. biosciencetrends.com For instance, one method identified a characteristic ion transition for this compound at m/z 830.3 → 304.1.
Validated LC-MS/MS assays for docetaxel and its metabolites have demonstrated excellent linearity over a range of concentrations, often from 0.25 to 500 ng/mL, with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL. The accuracy of these methods is typically within ±15%, and precision, measured as the relative standard deviation (RSD), is generally below 15%. usask.cauu.nl
High-Performance Liquid Chromatography (HPLC) with UV Detection
While LC-MS/MS is highly sensitive, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more accessible and cost-effective alternative for quantifying docetaxel and its metabolites. usask.cauu.nl This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength, typically around 227-230 nm for taxanes. nih.govnih.gov
HPLC-UV methods have been successfully developed and validated for the analysis of docetaxel in various biological matrices. nih.govresearchgate.net The sensitivity of these methods can be lower than that of LC-MS/MS, with limits of quantitation (LOQ) for docetaxel reported to be around 1 nM (approximately 0.8 ng/mL) in plasma. nih.govd-nb.info Despite the lower sensitivity, HPLC-UV can still be suitable for pharmacokinetic studies, particularly when sample volumes are not limited. uu.nlnih.gov
Sample Preparation and Matrix Effects in M4 Quantification
Effective sample preparation is a critical step in the bioanalysis of this compound to remove interfering substances from the biological matrix and concentrate the analyte of interest. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biosciencetrends.comnih.gov For instance, protein precipitation with methanol (B129727) followed by centrifugation is a straightforward method used to prepare plasma samples. biosciencetrends.com LLE with solvents like ethyl acetate (B1210297) is also employed, particularly for extracting metabolites from fecal homogenates.
Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample, can significantly impact the accuracy and precision of LC-MS/MS assays. uu.nl It is essential to evaluate and minimize matrix effects during method development and validation. uu.nl This can be achieved by using an appropriate internal standard, optimizing the chromatographic separation to separate the analyte from interfering components, and employing efficient sample cleanup procedures. biosciencetrends.com
Validation of Analytical Methods for M4 in Biological Matrices
The validation of analytical methods is essential to ensure their reliability and reproducibility for the intended application. axios-research.comaquigenbio.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. nih.govnih.gov
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. biosciencetrends.com
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. usask.ca Acceptance criteria are typically within ±15% (±20% at the LLOQ). d-nb.info
Recovery: The efficiency of the extraction procedure in removing the analyte from the sample matrix. biosciencetrends.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Analytical Approaches for M4 Detection
Both LC-MS/MS and HPLC-UV have their advantages and disadvantages for the detection of this compound.
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | High | Moderate |
| Selectivity | High | Moderate |
| Cost | High | Low |
| Complexity | High | Moderate |
| Sample Volume | Small | Larger |
Table comparing LC-MS/MS and HPLC-UV for M4 detection.
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially when low concentrations of the metabolite are expected or when dealing with complex matrices. usask.cauu.nl The high selectivity of MS/MS detection minimizes the risk of interference from other compounds. usask.ca
HPLC-UV is a more cost-effective and readily available technique. uu.nl While less sensitive than LC-MS/MS, it can be sufficient for many applications, particularly for quantifying the parent drug, docetaxel, which is present at higher concentrations than its metabolites. nih.govresearchgate.net The choice of analytical method ultimately depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available resources.
Clinical and Translational Research of Docetaxel Metabolite M4
Pharmacokinetics of M4 in Patient Populations
The pharmacokinetic profile of Docetaxel (B913) Metabolite M4 is characterized by significant variation among individuals, which is a key area of investigation for optimizing docetaxel therapy.
There is considerable interpatient variability in the pharmacokinetics of docetaxel and its metabolites. nih.govresearchgate.net In clinical studies, Docetaxel Metabolite M4 is not uniformly detected in all patients undergoing treatment. One study found that metabolites were present in the plasma of 33% of the patient population, with M4 being the most frequently observed. nih.govresearchgate.net In those patients where it was detected, the maximal plasma concentrations of M4 showed a wide range, varying from 0.022 to 0.23 mg/L (22 to 230 ng/mL). nih.gov This variability can be attributed to multiple factors, including genetic polymorphisms that affect the activity of CYP3A enzymes responsible for docetaxel metabolism. The significant differences in the volume of distribution for docetaxel and its metabolites contribute to these varied concentrations.
Table 1: Observed Plasma Concentrations of this compound in Patient Populations
| Parameter | Finding | Source(s) |
|---|---|---|
| Patient Detection Rate | Detected in 8 out of 24 patients (33%) in one study. | nih.gov, researchgate.net |
| Concentration Range | 0.022 - 0.23 mg/L (22 - 230 ng/mL) | , nih.gov |
This table summarizes the reported variability in the detection and concentration of this compound in the plasma of patients treated with docetaxel.
Researchers have investigated potential links between M4 plasma concentrations and various clinical parameters to better understand treatment outcomes. A logistic regression analysis identified liver function markers, specifically alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) levels, as the strongest predictors for M4 metabolism. nih.govresearchgate.net This finding underscores the importance of hepatic function in the processing of docetaxel.
Furthermore, a potential correlation has been observed between high M4 concentrations and specific adverse effects. In one study, three patients with elevated M4 levels in their plasma during the first course of treatment later experienced pronounced fluid retention (grade 2-3). nih.govresearchgate.net However, the same research found no relationship between M4 metabolism and the percentage decrease in neutrophil count, a common hematological toxicity associated with docetaxel. nih.govresearchgate.net
Table 2: Correlation Between this compound and Clinical Parameters
| Clinical Parameter | Correlation with M4 Levels | Source(s) |
|---|---|---|
| Alanine Aminotransferase (ALT) | Strong predictor of M4 metabolism. | nih.gov, researchgate.net |
| Alkaline Phosphatase (ALP) | Strong predictor of M4 metabolism. | nih.gov, researchgate.net |
| Fluid Retention | High M4 concentrations correlated with grade 2-3 fluid retention. | nih.gov, researchgate.net |
| Neutropenia | No relationship found. | nih.gov, researchgate.net |
This table outlines the observed correlations between plasma levels of this compound and various clinical markers and outcomes.
Interpatient Variability in M4 Plasma Concentrations
M4 as a Biomarker in Clinical Settings
The potential for M4 to serve as a clinical biomarker is an area of active research, focusing on its ability to predict treatment response or indicate changes in drug metabolism.
This compound serves as a significant marker of CYP3A enzyme activity, the primary pathway for docetaxel metabolism. Its formation is directly influenced by drugs that induce or inhibit these enzymes.
Metabolic induction by certain co-administered drugs can increase the clearance of M4. For example, anticonvulsants such as phenytoin (B1677684) and phenobarbital (B1680315), which induce CYP3A expression, have been shown to increase the clearance of M4 by approximately 25%. wikipedia.orgchemeurope.com
Conversely, metabolic inhibition by potent CYP3A4 inhibitors can alter docetaxel metabolism. Co-administration of strong CYP3A4 inhibitors like ketoconazole (B1673606) or the protease inhibitor ritonavir (B1064) can significantly increase a patient's exposure to docetaxel. This interaction may lead to altered levels of M4. Therefore, monitoring M4 levels could potentially provide an indication of drug-drug interactions affecting the CYP3A pathway.
Table 3: Effect of Co-administered Drugs on this compound
| Drug Class | Example Drugs | Mechanism | Effect on M4 | Source(s) |
|---|---|---|---|---|
| Anticonvulsants | Phenytoin, Phenobarbital | CYP3A Induction | Increased clearance by ~25% | wikipedia.org, chemeurope.com, |
| CYP3A4 Inhibitors | Ketoconazole, Ritonavir | CYP3A4 Inhibition | Altered M4 levels | , |
This table summarizes how different classes of drugs can affect the metabolism and clearance of this compound, highlighting its role as an indicator of metabolic activity.
Predictive Value of M4 for Docetaxel Response
Research on M4 in Specific Cancer Types and Treatment Regimens
Research into this compound is often embedded within broader clinical studies of docetaxel in various cancers. Pharmacokinetic studies have identified M4 in patients being treated for breast cancer and castration-resistant prostate carcinoma. nih.govresearchgate.net Docetaxel is a widely used agent for several cancers, including breast, non-small cell lung, prostate, and gastric cancers. clinicaltrials.eudrugbank.com
A notable example of ongoing research is the STAMPEDE trial, a large-scale study involving men with high-risk or metastatic prostate cancer. In this trial, docetaxel is administered to men starting long-term hormone therapy, which could provide valuable insights into the role and behavior of metabolites like M4 in this specific treatment context. Such studies are essential for establishing whether M4 levels correlate with treatment outcomes in specific cancer types and regimens, which could enhance the personalization of docetaxel therapy.
Future Directions for M4 Research
Future research on this compound is poised to move beyond simple characterization towards a more integrated understanding of its role in the broader context of docetaxel pharmacology. While M4 is generally considered to have limited direct anti-tumor activity, its formation is a critical indicator of the metabolic processes that govern the efficacy and clearance of the parent drug, docetaxel. The trajectory of future investigations will likely focus on leveraging M4 as a biomarker and exploring the systems-level interactions that dictate its production and effects. This involves delving into the complex interplay of genetic factors, enzymatic activity, and downstream cellular responses.
A significant future direction for M4 research lies in the application of integrative multi-omics approaches to comprehensively map and understand its associated metabolic pathways. spandidos-publications.compnas.org This strategy involves combining data from different molecular layers—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of how docetaxel is processed and how M4 is formed and eliminated. Such an approach can elucidate the intricate network of factors influencing docetaxel's metabolism, moving beyond the study of single genes or enzymes. researchgate.net
Pharmacogenomics and Transcriptomics: Genomic and transcriptomic analyses are foundational to understanding the variability in M4 formation. Docetaxel is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdrugbank.com Future research will focus on identifying single nucleotide polymorphisms (SNPs) and other genetic variations in the CYP3A4 and CYP3A5 genes that correlate with altered M4 levels. drugbank.com Integrating this with transcriptomic data (mRNA expression levels) can reveal how these genetic variants functionally impact the expression of these key enzymes, providing a more dynamic picture of metabolic pathway activation in patients.
Pharmacoproteomics: Proteomic approaches offer a direct way to quantify the abundance of the enzymes responsible for M4 production. drugbank.com By measuring the levels of CYP3A4 and CYP3A5 proteins in liver tissue or other relevant biological samples, researchers can more accurately model the metabolic capacity of an individual. Future studies will aim to correlate the proteomic profiles of these enzymes with measured levels of M4 and clinical outcomes, providing a functional link between genetic predispositions and actual metabolic activity.
Metabolomics: Metabolomic analysis provides a real-time snapshot of the metabolic state of a biological system. spandidos-publications.commdpi.com In the context of M4 research, untargeted metabolomics can identify and quantify a wide array of metabolites in patients undergoing docetaxel therapy. This allows for the precise measurement of M4 and its precursor metabolites (M1 and M3), establishing accurate ratios that reflect metabolic pathway efficiency. Furthermore, metabolomics can uncover unexpected downstream metabolic perturbations associated with high or low M4 production, potentially revealing subtle biological activities or new biomarkers related to drug response. mdpi.comresearchgate.net One study on lung cancer cells treated with docetaxel identified significant regulation in pathways like "Metabolism of xenobiotics by cytochrome P450". mdpi.com
Data Tables
Table 1: Integrative Omics Framework for M4 Pathway Analysis
| Omics Layer | Key Molecules/Data Analyzed | Key Research Questions for M4 | Potential Clinical Insight |
|---|---|---|---|
| Genomics | SNPs in CYP3A4, CYP3A5, and drug transporter genes (e.g., ABCC2) | How do genetic variants influence an individual's baseline capacity to produce M4? drugbank.com | Identification of patients at risk for altered docetaxel metabolism before treatment initiation. |
| Transcriptomics | mRNA expression levels of CYP3A4, CYP3A5, etc. | How does gene expression of metabolic enzymes change in response to docetaxel treatment or co-medications? | Dynamic monitoring of metabolic pathway activity and drug-drug interactions. |
| Proteomics | Abundance of CYP3A4, CYP3A5, and transporter proteins | What is the functional protein quantity available for docetaxel metabolism? drugbank.com | Direct assessment of a patient's metabolic capacity, offering a more accurate predictor than gene data alone. |
| Metabolomics | Concentrations of Docetaxel, M1, M2, M3, M4, and other downstream metabolites | What are the in-vivo concentrations and ratios of docetaxel and its metabolites? What other metabolic pathways are perturbed? mdpi.com | Real-time biomarker for drug clearance, treatment response, and identification of novel metabolic effects. |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Docetaxel Metabolite M4 in biological samples?
- Methodological Answer : Detection of M4 typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for sensitivity. For example, ultrafiltration combined with ultra-performance LC (UPLC) can isolate unbound M4 from plasma, followed by MS/MS with multiple reaction monitoring (MRM) for quantification . Nonlinear retention time alignment tools like XCMS are critical for peak detection and matching in untargeted metabolomics studies . Validation should include specificity, linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (≥85%) .
Q. What is the metabolic pathway of Docetaxel leading to the formation of M4?
- Methodological Answer : Docetaxel undergoes hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4/5), with M4 identified as a major oxidative metabolite. Stable isotope-labeled analogs (e.g., M4-D6) are used as internal standards to trace metabolic pathways in vitro and in vivo . Comparative studies using hepatocyte incubations or microsomal assays can map the formation kinetics of M4 relative to other metabolites (e.g., M1, M2) .
Q. How does the pharmacokinetic (PK) profile of M4 differ from Docetaxel?
- Methodological Answer : M4 exhibits a longer half-life than Docetaxel due to reduced plasma protein binding. PK studies should use parallel sampling of plasma, urine, and bile to assess clearance rates. Population pharmacokinetic modeling, incorporating covariates like CYP3A5 genotype and albumin levels, can explain inter-patient variability in M4 exposure .
Advanced Research Questions
Q. What experimental design considerations are critical for studying M4’s pharmacodynamic effects in vivo?
- Methodological Answer :
- Dose Selection : Use pilot studies to determine the minimal effective dose of M4 that replicates Docetaxel’s microtubule stabilization without off-target toxicity .
- Control Groups : Include cohorts treated with Docetaxel alone, M4 alone, and combination therapy to isolate metabolite-specific effects .
- Endpoint Analysis : Measure biomarkers like β-tubulin polymerization and apoptosis markers (e.g., caspase-3 activation) at multiple timepoints .
- Data Standardization : Share metadata (e.g., sample collection time, storage conditions) via repositories like the Metabolomics Workbench to ensure reproducibility .
Q. How can researchers resolve contradictions in reported metabolic stability data for M4 across studies?
- Methodological Answer :
- Meta-Analysis : Apply systematic review frameworks to aggregate data from heterogeneous studies. Use tools like PRISMA to evaluate bias in sample size, analytical platforms, and statistical methods .
- Cofactor Modulation : Test M4 stability under varying CYP3A4 cofactor conditions (e.g., NADPH concentration) to identify protocol-driven variability .
- Cross-Validation : Replicate conflicting results using harmonized protocols (e.g., FDA bioanalytical guidelines) and shared reference materials (e.g., deuterated M4-D6) .
Q. What computational tools enable integration of M4 data into systems pharmacology models?
- Methodological Answer :
- Pathway Mapping : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) to contextualize M4 within Docetaxel’s metabolic network.
- Machine Learning : Train models on metabolomics datasets (e.g., Metabolomics Workbench ) to predict M4’s role in drug resistance or synergistic interactions.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Tools like NONMEM or Monolix can link M4 exposure to tumor shrinkage metrics, incorporating covariates like tumor microenvironment pH .
Data Management and Reproducibility
Q. How should researchers handle raw metabolomic data for M4 to ensure reproducibility?
- Methodological Answer :
- Deposit Raw Data : Use repositories like Metabolomics Workbench or DRYAD with standardized metadata (e.g., LC gradient, ionization mode).
- Version Control : Track preprocessing steps (e.g., XCMS parameters ) via electronic lab notebooks.
- Ethical Compliance : Annotate datasets with consent protocols and de-identify patient data per NIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
